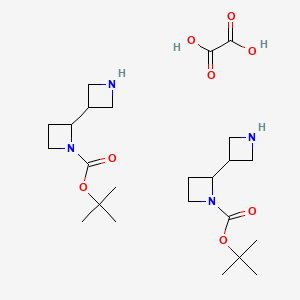

Tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate;hemi(oxalic acid)

Description

Tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate;hemi(oxalic acid) is a bicyclic azetidine derivative featuring a tert-butoxycarbonyl (Boc)-protected azetidine ring and a second azetidinyl substituent at the 2-position. The hemi-oxalic acid component indicates a 1:2 molar ratio of oxalic acid to the parent compound, likely forming a stable salt to enhance solubility and crystallinity. This compound is structurally distinct due to its fused azetidine rings, which confer rigidity and influence its physicochemical and pharmacological properties.

Properties

Molecular Formula |

C24H42N4O8 |

|---|---|

Molecular Weight |

514.6 g/mol |

IUPAC Name |

tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate;oxalic acid |

InChI |

InChI=1S/2C11H20N2O2.C2H2O4/c2*1-11(2,3)15-10(14)13-5-4-9(13)8-6-12-7-8;3-1(4)2(5)6/h2*8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6) |

InChI Key |

DDQKTKYWOFTTGT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1C2CNC2.CC(C)(C)OC(=O)N1CCC1C2CNC2.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate; Hemi(oxalic acid)

General Synthetic Strategy

The synthesis of Tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate; hemi(oxalic acid) typically involves multi-step organic reactions starting from commercially available azetidine derivatives. The key synthetic steps include:

- Formation of protected azetidine intermediates using tert-butoxycarbonyl (Boc) protecting groups.

- Functionalization of azetidine rings through nucleophilic substitution, aza-Michael addition, or Wittig-type reactions.

- Final coupling or salt formation with oxalic acid to yield the hemi(oxalic acid) salt form.

The process requires careful control of reaction parameters such as temperature, solvent choice, pH, and reagent stoichiometry to maximize yield and minimize side reactions.

Key Synthetic Steps and Reactions

Boc Protection and Azetidine Ring Functionalization

A common starting point is the protection of azetidine amines with tert-butoxycarbonyl groups to stabilize the nitrogen and allow selective functionalization at the azetidine ring carbons. For example, tert-butyl 3-hydroxyazetidine-1-carboxylate can be synthesized and then oxidized or transformed to key intermediates.

- The Boc-protected azetidine intermediates are often prepared by reacting azetidine derivatives with di-tert-butyl dicarbonate under controlled basic conditions.

Aza-Michael Addition

Aza-Michael addition is a pivotal reaction in the synthesis, where nucleophilic azetidine nitrogen attacks α,β-unsaturated carbonyl compounds to form substituted azetidine derivatives. This reaction is typically catalyzed by bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in solvents like acetonitrile at elevated temperatures (around 65 °C).

- This method allows the introduction of substituents on the azetidine ring, facilitating the formation of 2-(azetidin-3-yl)azetidine derivatives.

Wittig and Horner–Wadsworth–Emmons Reactions

The Horner–Wadsworth–Emmons (HWE) reaction is used to prepare substituted azetidine carboxylates by reacting azetidin-3-one derivatives with phosphonate esters in the presence of strong bases like sodium hydride (NaH).

- This reaction yields α,β-unsaturated esters that can be further functionalized.

Salt Formation with Oxalic Acid

The final step involves formation of the hemi(oxalic acid) salt by reacting the free base form of tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate with oxalic acid under controlled conditions, often in an organic solvent with subsequent purification by crystallization or extraction.

Representative Preparation Procedure

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Azetidin-3-one, Methyl 2-(dimethoxyphosphoryl)acetate, NaH, THF | Horner–Wadsworth–Emmons reaction to form tert-butyl (N-Boc)azetidin-3-ylidene acetate | α,β-unsaturated ester intermediate |

| 2 | Nucleophilic amine (e.g., heterocyclic amines), DBU, Acetonitrile, 65 °C | Aza-Michael addition to introduce azetidine substituent at position 2 or 3 | Functionalized azetidine derivative |

| 3 | tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate, Oxalic acid, Organic solvent | Salt formation to yield hemi(oxalic acid) salt | Final product: Tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate; hemi(oxalic acid) |

Analytical and Purification Techniques

Spectroscopic Characterization: Nuclear magnetic resonance (NMR) spectroscopy (^1H, ^13C, ^15N) is extensively used to confirm the structure and purity of intermediates and final products. Characteristic chemical shifts for azetidine methylene protons and nitrogen atoms provide conclusive evidence of structure.

Mass Spectrometry (HRMS): High-resolution mass spectrometry confirms molecular weight and composition.

Chromatography: Flash column chromatography and vacuum distillation (e.g., Kugelrohr distillation) are employed for purification of intermediates.

Crystallization and Extraction: Final salt formation products are purified by aqueous-organic extraction and crystallization to achieve high purity.

Research Findings and Optimization

Reaction conditions such as temperature, solvent polarity, and base concentration have been optimized to improve yields. For example, aza-Michael additions typically require 4–16 hours at 65 °C with DBU catalyst to reach full conversion.

Continuous flow synthesis techniques have been explored to enhance scalability and reproducibility.

The choice of protecting groups and fluorinating or halogenating reagents influences the regioselectivity and purity of the final azetidine derivatives.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc Protection | Reaction with di-tert-butyl dicarbonate | Azetidine derivatives, Boc2O | Basic aqueous or organic solvent | >85 | Protects amine for selective reactions |

| HWE Reaction | Phosphonate ester coupling | Azetidin-3-one, NaH, methyl 2-(dimethoxyphosphoryl)acetate | Dry THF, inert atmosphere | ~60 | Forms α,β-unsaturated ester intermediate |

| Aza-Michael Addition | Nucleophilic addition to unsaturated ester | Heterocyclic amines, DBU | Acetonitrile, 65 °C, 4-16 h | 70-83 | Introduces substituents on azetidine ring |

| Salt Formation | Acid-base reaction | Oxalic acid | Organic solvent, room temp | >90 | Produces hemi(oxalic acid) salt for stability |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate is not well-documented. as a derivative of azetidine, it may interact with biological targets such as enzymes or receptors. The specific molecular targets and pathways involved would depend on the functional groups present and the overall structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Azetidine Derivatives

Substituent Variations

a) Fluorinated Analogs

- tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (PBN20120081) (CAS: 1083181-23-0) : Contains a fluorine atom and aminomethyl group at the 3-position. Fluorination enhances metabolic stability and electronegativity compared to non-fluorinated analogs.

b) Hydroxy and Cyano Derivatives

- tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS: 158602-43-8) :

- Hydroxyethyl substituent improves aqueous solubility but may reduce membrane permeability.

Bicyclic and Spirocyclic Analogues

- 1'-(tert-Butoxycarbonyl)-[1,3'-biazetidine]-3-carboxylic acid (CAS: 889952-23-2) :

- Features two fused azetidine rings, similar to the target compound, but includes a carboxylic acid for additional reactivity.

- The target compound’s hemi-oxalate salt enhances crystallinity, whereas the free acid form of this analog may require further salt formation for formulation.

Salt Forms and Counterions

Physicochemical and Pharmacological Properties

Biological Activity

Tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate; hemi(oxalic acid) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molar mass of approximately 514.6 g/mol. It features two azetidine rings and a carboxylate functional group, which contribute to its reactivity and biological interactions. The presence of these functional groups suggests potential for various therapeutic applications.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes and receptors. Interaction studies typically employ techniques such as:

- Binding affinity assays : These assess how well the compound binds to target proteins.

- Enzyme inhibition studies : These evaluate the ability of the compound to inhibit enzymatic activity.

Anticancer Activity

A study focused on the anticancer properties of azetidine derivatives, including tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate, demonstrated significant cytotoxic effects against various cancer cell lines. The compound exhibited IC50 values in the micromolar range, indicating potent activity against cancer cells.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's.

Synthesis

The synthesis of tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate; hemi(oxalic acid) typically involves multi-step organic synthesis techniques. Common methods include:

- Formation of azetidine rings : Utilizing cyclization reactions.

- Carboxylate esterification : Reacting with appropriate carboxylic acids.

- Purification : Employing chromatography techniques to isolate the desired compound.

Case Study 1: Anticancer Activity Assessment

In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate on breast cancer cells. The results showed that treatment with the compound led to a significant reduction in cell viability, with an IC50 value of 12 µM. The study highlighted the need for further investigation into its mechanism of action.

| Parameter | Value |

|---|---|

| Compound | Tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate |

| Cell Line | MCF-7 (breast cancer) |

| IC50 | 12 µM |

| Treatment Duration | 48 hours |

Case Study 2: Neuroprotective Effects

A separate investigation assessed the neuroprotective effects of this compound on SH-SY5Y neuronal cells exposed to oxidative stress. Results indicated that pretreatment with tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate significantly reduced cell death compared to untreated controls.

| Parameter | Value |

|---|---|

| Compound | Tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate |

| Cell Line | SH-SY5Y (neuronal) |

| Survival Rate | Increased by 45% under oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.